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molecular formula C12H13N B8383760 Cyclopropyl-(3-ethynyl-phenyl)-methyl-amine

Cyclopropyl-(3-ethynyl-phenyl)-methyl-amine

Cat. No. B8383760
M. Wt: 171.24 g/mol
InChI Key: HFPQUMNSNFVKSD-UHFFFAOYSA-N
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Patent
US07226951B2

Procedure details

A solution of cyclopropyl-methyl-(3-trimethylsilanylethynyl-phenyl)-amine (Intermediate 114, 0.05 g, 0.2 mmol) in methanol (5 mL) was treated with potassium carbonate (0.063 g, 0.46 mmol) and the resulting reaction mixture was heated at 80° C. for 3 h. The solvent was evaporated in vacuo, the residue was diluted with water and extracted with diethyl ether. The organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound (0.035 g, 100%).
Name
cyclopropyl-methyl-(3-trimethylsilanylethynyl-phenyl)-amine
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Intermediate 114
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([CH3:17])[C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#[C:12][Si](C)(C)C)[CH:6]=2)[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+]>CO>[CH:1]1([N:4]([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#[CH:12])[CH:6]=2)[CH3:17])[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
cyclopropyl-methyl-(3-trimethylsilanylethynyl-phenyl)-amine
Quantity
0.05 g
Type
reactant
Smiles
C1(CC1)N(C1=CC(=CC=C1)C#C[Si](C)(C)C)C
Name
Intermediate 114
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N(C1=CC(=CC=C1)C#C[Si](C)(C)C)C
Name
Quantity
0.063 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(C)C1=CC(=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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